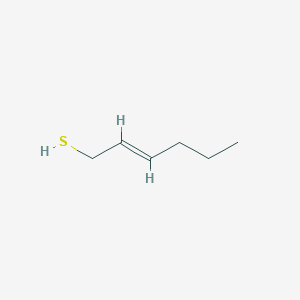

Hex-2-ene-1-thiol

Description

Contextualization of Unsaturated Thiols in Modern Organic and Polymer Chemistry

Unsaturated thiols, organic compounds containing both a thiol (-SH) group and a carbon-carbon double or triple bond, are a significant class of molecules in modern organic and polymer chemistry. wikipedia.org The thiol group, the sulfur analog of an alcohol, imparts unique reactivity to these molecules. wikipedia.org Thiols are more acidic than their alcohol counterparts and their conjugate bases, thiolates, are potent nucleophiles. wikipedia.org This inherent reactivity, combined with the presence of an unsaturated bond, allows for a diverse range of chemical transformations. acs.org

In polymer science, the ability of thiols to react with unsaturated compounds has been recognized for over a century, with early work focusing on vulcanization processes. illinois.edu More contemporary research leverages the selective reactivity of unsaturated thiols for the functionalization and modification of polymers. illinois.edursc.org This includes the introduction of various functional groups such as amines, carboxylates, and even biologically active moieties like amino acids and sugars onto polymer backbones. illinois.edu The development of materials with tailored surface characteristics, including adhesion, corrosion resistance, and biocompatibility, is a direct result of the versatile chemistry of unsaturated thiols. illinois.edu

Overview of Thiol-Ene "Click" Chemistry Principles and Mechanistic Diversity

The thiol-ene reaction, the addition of a thiol across a carbon-carbon double bond (an ene), has become a cornerstone of "click chemistry." wikipedia.orgyoutube.com First described in 1905, its prominence surged in the late 1990s and early 2000s due to its efficiency and broad applicability. wikipedia.org Click chemistry refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and possess a high thermodynamic driving force. wikipedia.org The thiol-ene reaction fits these criteria, making it a powerful tool for chemical synthesis. wikipedia.orgyoutube.com

The reaction can proceed through two primary mechanisms: radical-mediated addition and Michael addition. wikipedia.org

Radical Addition: This pathway is typically initiated by light (photo-initiation), heat, or a radical initiator. A thiyl radical (RS•) is formed, which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, propagating the chain reaction. wikipedia.org This mechanism is particularly useful in photopolymerization and the creation of uniform polymer networks. wikipedia.org

Michael Addition: This mechanism occurs when the alkene is electron-deficient, such as in α,β-unsaturated carbonyl compounds. The thiol, acting as a nucleophile (often as a thiolate anion), adds to the β-carbon of the unsaturated system. nih.govacs.org This reaction can be catalyzed by a base and is advantageous for applications requiring injectable hydrogels due to its ability to proceed under mild, aqueous conditions. nih.gov

The thiol-ene reaction's versatility is further demonstrated by its use in synthesizing dendrimers, creating cross-linked polymer networks, and patterning surfaces at the micro- and nanoscale. wikipedia.org

Significance of Hex-2-ene-1-thiol as a Model Unsaturated Thiol Substrate in Research

This compound, with its six-carbon chain, a thiol group at one end, and a double bond at the second carbon position, serves as a valuable model substrate in the study of unsaturated thiol chemistry. Its relatively simple, yet functional, structure allows researchers to investigate the fundamental principles of reactions like the thiol-ene coupling without the complications of more complex molecules. The specific placement of the double bond and thiol group allows for the exploration of regioselectivity and stereoselectivity in addition reactions.

Research involving similar, but more complex, unsaturated thiols and their reactions with various "enes" highlights the importance of understanding the behavior of model compounds like this compound. For instance, studies on the photoinduced hydrothiolation of unsaturated sugars (glycals) demonstrate the influence of substrate structure and reaction temperature on the stereochemical outcome of the thiol-ene reaction. nih.gov The insights gained from such studies are crucial for the rational design of more complex synthetic strategies.

Scope of Academic Inquiry into this compound and its Chemical Transformations

Academic inquiry into this compound and related unsaturated thiols encompasses a broad range of topics, from fundamental reaction kinetics to applications in materials science and biology. Key areas of investigation include:

Mechanistic Studies: Detailed investigations into the kinetics and mechanisms of both radical and Michael addition pathways of thiol-ene reactions. wikipedia.orgnih.gov This includes understanding the role of initiators, catalysts, and solvent effects on reaction rates and product distributions.

Polymer Modification: The use of unsaturated thiols to functionalize and cross-link polymers to create materials with novel properties. illinois.edursc.org This research is pivotal for developing advanced materials for various technological applications.

Synthesis of Complex Molecules: The application of thiol-ene chemistry in the synthesis of intricate molecular architectures, such as dendrimers and bioactive compounds. wikipedia.orgresearchgate.net The reaction's efficiency and selectivity make it an attractive method for building complex structures from simpler building blocks.

Bioconjugation and Hydrogel Formation: The development of biocompatible thiol-ene reactions for labeling biomolecules and forming hydrogels for drug delivery and tissue engineering. nih.govalfa-chemistry.com The mild reaction conditions of many thiol-ene processes make them suitable for use in biological systems. wikipedia.org

Surface Functionalization: The modification of surfaces with thiols to control properties like wetting, adhesion, and biocompatibility. wikipedia.org This has implications for the development of medical implants, sensors, and microfluidic devices.

The data below provides key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H12S | nih.gov |

| Molecular Weight | 116.23 g/mol | nih.gov |

| IUPAC Name | (E)-hex-2-ene-1-thiol | nih.gov |

| CAS Number | 104108-89-6 | chemsrc.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H12S |

|---|---|

Molecular Weight |

116.23 g/mol |

IUPAC Name |

(E)-hex-2-ene-1-thiol |

InChI |

InChI=1S/C6H12S/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+ |

InChI Key |

IBJYDDRLPDHAQX-SNAWJCMRSA-N |

Isomeric SMILES |

CCC/C=C/CS |

Canonical SMILES |

CCCC=CCS |

Origin of Product |

United States |

Synthetic Methodologies for Hex 2 Ene 1 Thiol and Its Isomeric Derivatives

Established Synthetic Pathways for Hex-2-ene-1-thiol (e.g., from hex-2-ene precursors)

Established methods for synthesizing this compound often utilize hex-2-ene as a starting material. These pathways primarily focus on the efficient and selective introduction of the thiol functionality.

Hydrothiolation Reactions for Thiol Functionality Installation

Hydrothiolation, the addition of a thiol to an unsaturated bond, is a common method for synthesizing thiols from alkenes. researchgate.net This reaction, also known as the thiol-ene reaction, can proceed through either a radical or a Michael addition mechanism. wikipedia.org The radical addition, often initiated by light, heat, or a radical initiator, typically results in an anti-Markovnikov product, where the thiol group attaches to the less substituted carbon of the double bond. wikipedia.org This process involves the formation of a thiyl radical which then reacts with the alkene. wikipedia.org

The thiol-ene reaction is considered a "click" chemistry reaction due to its high yields, stereoselectivity, and rapid reaction rates. wikipedia.org It is an atom-economical process, a key principle of green chemistry, as all atoms from the reactants are incorporated into the final product. acs.org

Stereoselective Synthesis of (E)- and (Z)-Hex-2-ene-1-thiol Isomers

Controlling the stereochemistry of the double bond to produce either the (E)- or (Z)-isomer of this compound is a significant challenge in its synthesis. The stereochemical outcome of a synthesis can be influenced by the choice of reactants and reaction conditions.

Stereoselective synthesis is crucial as different isomers can exhibit different biological activities or properties. google.com For instance, in the synthesis of related compounds, specific reaction conditions have been shown to favor the formation of one stereoisomer over another. nih.gov The development of methods that provide high diastereoselectivity is an active area of research. organic-chemistry.org

One approach to achieving stereoselectivity is through the use of specific catalysts or chiral auxiliaries that direct the reaction towards the desired isomer. The reversibility of the radical thiol-ene addition can also be exploited to facilitate cis-trans isomerization, where the final product distribution depends on the conformational stability of the intermediate carbon-centered radical. wikipedia.org

Multistep Organic Synthesis Approaches

When direct conversion is not feasible, multistep synthesis provides a pathway to this compound. masterorganicchemistry.com This approach involves a series of reactions that sequentially modify a starting material to achieve the target molecule. libretexts.orglibretexts.org A common strategy, known as retrosynthesis, involves working backward from the desired product to identify suitable starting materials and reaction pathways. libretexts.orglibretexts.org

For example, a synthesis might begin with the halogenation of an alkane, followed by an elimination reaction to form an alkene. libretexts.org Subsequent functional group transformations can then be used to introduce the thiol group. The choice of reagents and reaction conditions at each step is critical to ensure high yields and the desired regioselectivity and stereoselectivity. libretexts.org

Research into Novel or Optimized Synthetic Routes for Unsaturated Thiols

Current research in the synthesis of unsaturated thiols like this compound is heavily focused on improving efficiency, selectivity, and sustainability.

Sustainable and Green Chemistry Approaches in Thiol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiols to reduce environmental impact and improve safety. royalsocietypublishing.org This includes the use of greener solvents like water or bio-based solvents, avoiding toxic metal catalysts, and designing more atom-economical reactions. rsc.org The thiol-ene reaction itself is considered a green reaction due to its high atom economy. rsc.org

Researchers are exploring various green techniques, such as microwave-assisted synthesis, ultrasound-assisted processes, and the use of flow reactors. royalsocietypublishing.org These methods can often lead to faster reaction times, higher yields, and reduced energy consumption. mdpi.comacs.org The use of visible-light photoredox catalysis is another promising green approach, as it allows for mild reaction conditions and avoids the need for high-energy UV light. encyclopedia.pub

Catalytic Systems for Enhanced Yield and Selectivity

The development of advanced catalytic systems is key to improving the synthesis of unsaturated thiols. Catalysts can enhance reaction rates, increase yields, and provide better control over selectivity. d-nb.info Both homogeneous and heterogeneous catalysts are being investigated. Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and recycled. acs.org

Recent advancements include the use of metal-free photocatalysts, such as Eosin Y, which are cheap, readily available, and can catalyze thiol-yne reactions with high yields and selectivity under visible light. researchgate.netrsc.org Palladium-based heterogeneous catalysts have also shown exceptional selectivity in the addition of thiols to alkynes. acs.org Research continues to focus on designing novel catalysts that are more efficient, selective, and environmentally benign. acs.org

Preparation of this compound Derivatives for Mechanistic and Application Studies

The synthesis of this compound and its derivatives is crucial for exploring their chemical properties, reaction mechanisms, and potential applications. These allylic thiols serve as important intermediates and synthons in organic chemistry. The methodologies for their preparation often involve the transformation of corresponding alcohols, the reaction of allylic halides with sulfur nucleophiles, or the application of modern synthetic strategies like thiol-ene "click" chemistry. These approaches allow for the introduction of various functional groups, enabling detailed mechanistic investigations and the development of novel applications.

One of the most direct and common routes to synthesize allylic thiols, including this compound, is through the conversion of the corresponding allylic alcohol. The commercially available (E)-hex-2-en-1-ol is a convenient starting material for this purpose. medchemexpress.com A widely used method involves a two-step sequence: conversion of the alcohol to an S-allyl thioacetate (B1230152), followed by hydrolysis or reduction to the desired thiol. nih.govmdpi.comencyclopedia.pub

For instance, allylic alcohols can be converted to S-thioesters in a one-pot, solventless reaction using thioacetic acid in the presence of tetrafluoroboric acid (HBF₄). nih.gov This method is effective for a range of benzylic, allylic, and tertiary alcohols, providing good to excellent yields. The S-thioester is a stable, less odorous precursor that can be readily converted to the thiol. nih.gov Another established procedure is the Mitsunobu reaction, where an alcohol reacts with thioacetic acid in the presence of a phosphine (B1218219) and an azodicarboxylate to form the thioacetate. encyclopedia.pub Subsequent deacylation of the thioacetate to the thiol is typically achieved under basic conditions or with a reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.comencyclopedia.pubias.ac.in

The reaction conditions for the formation of thioacetates from allylic alcohols and their subsequent conversion to thiols are summarized in the table below, based on analogous transformations.

Table 1: Synthesis of Allylic Thiols from Allylic Alcohols via Thioacetate Intermediates

| Starting Alcohol | Reagents for Thioacetylation | Thioacetate Yield (%) | Reagents for Deacetylation | Thiol Yield (%) | Reference |

|---|---|---|---|---|---|

| Geraniol | Thioacetic acid, DEAD, PPh₃ | Good | LiAlH₄ | 61 | encyclopedia.pub |

| Benzyl (B1604629) Alcohol | Thioacetic acid, HBF₄ | up to 99 | - | - | nih.gov |

| (-)-Myrtenal | Thioacetic acid | 98 | LiAlH₄ | 95 | mdpi.com |

Another powerful strategy for preparing derivatives of this compound is the thiol-ene reaction, which involves the radical-mediated addition of a thiol to an alkene. wikipedia.orgsemanticscholar.org This reaction is considered a "click" chemistry process due to its high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.org For preparing derivatives for mechanistic studies, a functionalized thiol can be reacted with an appropriate hexene or a related alkene. The reaction is typically initiated by UV light in the presence of a photoinitiator. mdpi.com This method allows for the creation of a diverse library of thioether derivatives from a single alkene precursor by varying the thiol component.

For example, the photoinitiated addition of various sugar-derived thiols to unsaturated monosaccharides proceeds rapidly and with high selectivity to form thio-linked glycomimetics. mdpi.com This methodology can be adapted to synthesize functionalized this compound derivatives by reacting a suitable thiol with a precursor such as 1,5-hexadiene (B165246) to create complex structures for further investigation.

The versatility of the thiol-ene reaction is highlighted by its use in post-polymerization modification. Polymers containing pendant alkene groups can be functionalized by reaction with various thiols, demonstrating the robustness and orthogonality of this reaction. acs.org This principle can be applied at a molecular level to synthesize a range of this compound derivatives.

Table 2: Examples of Thiol-Ene Reactions for the Synthesis of Functionalized Thioethers

| Alkene Substrate | Thiol Reagent | Initiation/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tetravinylsilane (B72032) | Various commercial thiols | UV irradiation, air | Tetrasubstituted thioether | 64-100 | researchgate.net |

| Exo-glucal | 1-Thiosugar | UV (365 nm), DPAP, Toluene, rt, 15 min | β-C-S-bonded disaccharide mimetic | Exclusive | mdpi.com |

| Polymer with alkene pendants | Various thiols, Thioacetic acid | - | Functionalized polymer | Quantitative | acs.org |

Furthermore, the use of thiolactones as thiol precursors provides an alternative route for the synthesis and modification of molecules. ugent.be The ring-opening of a thiolactone with an amine generates a thiol in situ, which can then participate in a subsequent thiol-ene reaction. This one-pot, multi-component approach avoids the handling of potentially unstable and odorous thiols directly. ugent.be

Reaction Mechanisms and Kinetics of Hex 2 Ene 1 Thiol Transformations

Radical-Mediated Thiol-Ene Additions Involving Hex-2-ene-1-thiol

The thiol-ene reaction is a well-established and efficient process for creating sulfur-containing organic compounds. When involving this compound, this reaction showcases the addition of a thiol to an alkene, proceeding through a radical chain mechanism. This can be initiated through various means, including photochemical, thermal, or chemical radical initiators.

Initiation Mechanisms (Photochemical, Thermal, Radical Initiators)

The initiation of the thiol-ene reaction with this compound is a critical step that generates the initial thiyl radicals necessary to start the chain reaction.

Photochemical Initiation: This method involves the use of ultraviolet (UV) light to cleave the sulfur-hydrogen bond of the thiol, directly forming a thiyl radical. Photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), can also be employed to absorb light and generate radicals that then abstract a hydrogen atom from the thiol.

Thermal Initiation: At elevated temperatures, the S-H bond in this compound can undergo homolytic cleavage to produce thiyl radicals. This method is less common for simple thiol-ene additions due to the potential for side reactions, but it is a viable pathway.

Radical Initiators: Chemical initiators, like azobisisobutyronitrile (AIBN), are frequently used. Upon heating, AIBN decomposes to form two cyanoisopropyl radicals and nitrogen gas. These cyanoisopropyl radicals can then abstract a hydrogen atom from this compound to generate the reactive thiyl radical.

| Initiation Method | Description | Typical Conditions |

| Photochemical | UV light cleaves the S-H bond or activates a photoinitiator. | UV irradiation (e.g., 254 nm or 365 nm), often with a photoinitiator. |

| Thermal | High temperatures cause homolytic cleavage of the S-H bond. | Temperatures typically above 100°C. |

| Radical Initiators | A chemical compound decomposes to form radicals that abstract a hydrogen from the thiol. | Use of initiators like AIBN with moderate heating (e.g., 60-80°C). |

Propagation Steps: Thiyl Radical Addition to the Alkene Moiety

Once thiyl radicals are generated, they propagate the reaction in a two-step chain process.

The thiyl radical (RS•) adds to the carbon-carbon double bond of the alkene moiety within another this compound molecule or a different alkene present in the reaction mixture. This addition results in the formation of a more stable carbon-centered radical intermediate. The addition typically occurs at the less substituted carbon atom of the double bond.

The newly formed carbon-centered radical then abstracts a hydrogen atom from another thiol molecule (RSH). This step regenerates a thiyl radical (RS•), which can then participate in another addition to an alkene, thus continuing the chain reaction. This chain transfer step is generally very fast and efficient.

Formation of Carbon-Centered Radical Intermediates

Termination Pathways in Free-Radical Thiol-Ene Systems

The radical chain reaction is terminated when two radical species combine. Several termination pathways are possible in a thiol-ene system involving this compound:

Combination of two thiyl radicals (RS• + •SR) to form a disulfide (RSSR).

Combination of a thiyl radical and a carbon-centered radical (RS• + R'•) to form a thioether.

Combination of two carbon-centered radicals (R'• + •R') to form a new carbon-carbon bond.

The prevalence of each termination pathway depends on the concentration of the different radical species in the reaction mixture.

Regioselectivity and Stereoselectivity in Radical Hydrothiolation of this compound

The regioselectivity of the radical addition of a thiol to an alkene is a crucial aspect of the thiol-ene reaction.

Anti-Markovnikov Addition Principle

The radical-mediated addition of a thiol (R-SH) to the alkene moiety of this compound is a classic example of a thiol-ene reaction that proceeds via an anti-Markovnikov regiochemical outcome. This pathway is governed by the formation of the most stable radical intermediate during the propagation step of the chain reaction mechanism.

The mechanism consists of three primary stages:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) upon exposure to heat or UV light, generating initiator radicals (I•). These radicals then abstract a hydrogen atom from the sacrificial thiol (R'-SH), producing a thiyl radical (R'-S•).

Initiator → 2 I•

I• + R'-SH → I-H + R'-S•

Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying thiyl radical.

Step 1 (Addition): The generated thiyl radical (R'-S•) adds to the double bond of this compound. The addition can occur at either C2 or C3. Addition at C2 results in a more stable secondary radical at C3, whereas addition at C3 would yield a less stable primary radical at C2. Consequently, the addition occurs preferentially at the C2 position.

Step 2 (Chain Transfer): The resulting carbon-centered radical intermediate abstracts a hydrogen atom from another molecule of the sacrificial thiol (R'-SH). This step forms the final thioether product and regenerates the thiyl radical (R'-S•), which can then participate in a new cycle.

Termination: The reaction ceases when two radical species combine.

The regioselectivity is dictated by the stability of the carbon-centered radical formed in the addition step. The addition of the thiyl radical to C2 of the hex-2-ene backbone generates a secondary alkyl radical at the C3 position. This intermediate is stabilized by hyperconjugation and is significantly more stable than the primary alkyl radical that would be formed if the thiyl radical added to C3. Therefore, the subsequent hydrogen atom transfer locks in the anti-Markovnikov product, where the sulfur atom is attached to the less substituted carbon of the original double bond (C2).

Influence of Alkene Stereochemistry (E/Z Isomers)

The initial stereochemistry of the double bond in (E)- and (Z)-Hex-2-ene-1-thiol can influence the kinetics and, to a lesser extent, the stereochemical outcome of the radical thiol-ene addition. The core of this influence lies in the nature of the radical intermediate formed after the initial attack of the thiyl radical.

Upon addition of the thiyl radical to the C=C bond, a carbon-centered radical intermediate is formed. This intermediate, centered at C3, typically has a trigonal planar geometry or a very low barrier to inversion. This rapid isomerization or planar nature means that the original (E) or (Z) configuration of the alkene is often lost at this stage. As a result, the subsequent hydrogen atom transfer step can occur from either face of the radical intermediate, leading to a mixture of diastereomeric products.

While the final product mixture may be stereochemically similar regardless of the starting isomer, the initial reaction rate can differ. The (E)-isomer is generally less sterically hindered than the (Z)-isomer, which can allow for a faster initial rate of attack by the incoming thiyl radical. In the (Z)-isomer, the alkyl chain and the hydroxymethyl group are on the same side of the double bond, potentially creating steric repulsion that slightly increases the activation energy for the addition step. However, once the intermediate radical is formed, the stereochemical information is largely scrambled, leading to poor stereochemical control from the alkene geometry alone.

Control of Diastereoselectivity in Product Formation

Achieving high diastereoselectivity in radical additions to acyclic systems like this compound is a significant challenge. The formation of the final product involves the creation of a new stereocenter at C2 and potentially modifying the existing one at C3. The stereochemical outcome is determined during the hydrogen atom transfer step to the alkyl radical intermediate.

Several factors can influence the diastereoselectivity:

Substrate Control: The pre-existing chiral center at C1 (-CH₂SH group) is a γ-position relative to the newly forming radical at C3. This 1,4-relationship provides very weak stereochemical induction, meaning the substrate itself offers minimal control over the stereochemistry of the product. The flexibility of the acyclic carbon chain further diminishes any potential directing effects.

Reagent Control: Using a chiral thiol as the adding reagent can introduce diastereoselectivity. The chiral environment of the incoming thiyl radical can create a diastereomeric transition state during the hydrogen abstraction step, favoring the formation of one diastereomer over the other.

Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy. However, this effect is often modest in flexible acyclic systems.

Nucleophilic Thiol-Ene (Thiol-Michael) Additions Involving this compound

Base-Catalyzed Mechanisms and Nucleophile Activation

In the context of nucleophilic additions, this compound primarily functions as the thiol nucleophile, adding to an electrophilic alkene known as a Michael acceptor. This reaction, a thiol-Michael addition, is efficiently catalyzed by bases. The mechanism relies on the activation of the thiol through deprotonation.

The key steps in the base-catalyzed mechanism are:

Nucleophile Activation: A base (B:) abstracts the acidic proton from the thiol group of this compound (pKa ≈ 10-11). This deprotonation generates a highly nucleophilic thiolate anion, hex-2-en-1-thiolate. The choice of base is critical; common catalysts include organic amines (e.g., triethylamine), phosphines, or stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Hex-2-ene-1-SH + B: ⇌ Hex-2-ene-1-S⁻ + BH⁺

Nucleophilic Attack (Michael Addition): The potent thiolate anion attacks the electrophilic β-carbon of a Michael acceptor (e.g., an α,β-unsaturated carbonyl or nitrile). This conjugate addition breaks the π-bond of the acceptor's C=C bond and forms a new carbon-sulfur bond, generating a resonance-stabilized enolate intermediate. Thiols are soft nucleophiles and exhibit a strong preference for 1,4-conjugate addition over 1,2-direct addition to the carbonyl carbon.

Protonation: The enolate intermediate is rapidly protonated by the conjugate acid of the base (BH⁺) or another proton source in the medium. This step neutralizes the intermediate and yields the final addition product. The base catalyst (B:) is regenerated, allowing it to participate in a new catalytic cycle.

This catalytic cycle is highly efficient, often proceeding rapidly at room temperature with high yields, making it a cornerstone of click chemistry principles.

Substrate Scope and Limitations for this compound in Michael Additions

As a primary, unhindered thiol, this compound is an effective nucleophile for thiol-Michael additions across a broad range of substrates.

Substrate Scope: this compound is expected to react efficiently with a variety of electron-deficient Michael acceptors, including:

Acrylates and Methacrylates: (e.g., methyl acrylate (B77674), ethyl acrylate)

Acrylamides: (e.g., N,N-dimethylacrylamide)

Maleimides: Highly reactive acceptors that form stable thioether adducts.

α,β-Unsaturated Ketones: (e.g., methyl vinyl ketone)

Acrylonitrile and other α,β-unsaturated nitriles.

Vinyl Sulfones and Phosphonates: Potent Michael acceptors that react rapidly.

Limitations: Despite its versatility, several limitations and competing reactions can affect the utility of this compound in Michael additions:

Steric Hindrance: While the thiol itself is not sterically demanding, its reactivity can be diminished when adding to highly substituted or sterically congested Michael acceptors, particularly those with bulky substituents at the α- or β-positions.

Reversibility: The thiol-Michael addition can be reversible, especially with less activated Michael acceptors or when using weaker bases. The position of the equilibrium is dependent on the thermodynamic stability of the product versus the reactants.

Side Reactions: Under strongly basic conditions or with certain substrates, side reactions can occur. For instance, if the Michael acceptor also contains a good leaving group, a competing nucleophilic substitution may be observed.

Polymerization: In reactions involving multifunctional acrylates or when this compound reacts with itself (if activated to be a Michael acceptor, which is not typical), polymerization can occur, leading to cross-linked networks instead of discrete adducts. This is a primary concern in polymer chemistry applications.

Kinetic and Thermodynamic Analyses of this compound Reactivity

The reactivity of this compound in addition reactions is governed by both kinetic and thermodynamic factors. Both radical and nucleophilic pathways are highly favorable, but their rates and controlling factors differ significantly.

Thermodynamic Analysis: The addition of a thiol S-H bond across a C=C double bond is a thermodynamically favorable process. The reaction involves the cleavage of one relatively weak S-H bond (Bond Dissociation Energy, BDE ≈ 365 kJ/mol) and one C=C π-bond (BDE ≈ 270 kJ/mol) and the formation of a stronger C-H bond (BDE ≈ 410-420 kJ/mol) and a C-S bond (BDE ≈ 280-290 kJ/mol).

ΔH_reaction ≈ [BDE(S-H) + BDE(C=C π)] - [BDE(C-H) + BDE(C-S)]

ΔH_reaction ≈ [365 + 270] - [415 + 285] = 635 - 700 = -65 kJ/mol

This negative enthalpy change (ΔH) indicates that the reaction is substantially exothermic and strongly favors product formation under thermodynamic equilibrium.

Kinetic Analysis: Kinetically, both the radical and base-catalyzed pathways are very rapid, but they are controlled by different variables. The radical pathway depends on initiator concentration and light/heat intensity, while the nucleophilic pathway depends on base strength, catalyst loading, and the electrophilicity of the Michael acceptor.

The following table provides a comparative overview of the kinetic parameters for typical thiol-ene reactions, which serve as a model for the reactivity of this compound.

| Parameter | Radical Thiol-Ene Addition | Base-Catalyzed Thiol-Michael Addition |

|---|---|---|

| Initiation/Activation | UV light or thermal initiator (e.g., AIBN) required to generate thiyl radicals. | Base (e.g., amine, phosphine) required to deprotonate thiol into a thiolate. |

| Reaction Rate Control | Controlled by initiator concentration and light intensity/temperature. Independent of alkene electronics. | Controlled by base strength/concentration and electrophilicity of the Michael acceptor. |

| Typical Rate Constants (k_p) | Propagation rate constants are high, typically 10³ - 10⁵ M⁻¹s⁻¹. | Second-order rate constants are highly variable (10⁻² - 10² M⁻¹s⁻¹) depending on base and substrate. |

| Oxygen Sensitivity | Highly sensitive. Oxygen is a radical scavenger and completely inhibits the reaction. | Generally insensitive to oxygen. Can be performed in air. |

| Reaction Time | Very fast, often complete in seconds to minutes under optimal conditions. | Fast, typically complete in minutes to a few hours at room temperature. |

| Regioselectivity | Strictly anti-Markovnikov. | Strictly 1,4-conjugate addition. |

Determination of Rate Constants for Propagation and Chain Transfer

The free-radical mediated thiol-ene reaction proceeds via a two-step chain mechanism involving propagation and chain transfer. wikipedia.orgnih.gov After initiation, which generates a thiyl radical (RS•), the cycle is as follows:

Propagation (Radical Addition): The thiyl radical adds across the alkene's double bond. This step is characterized by the propagation rate constant, kP. acs.org

Chain Transfer (Hydrogen Abstraction): The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical. This step is defined by the chain transfer rate constant, kCT. acs.org

Determining these rate constants often involves computational chemistry and experimental kinetic studies. acs.orgresearchgate.net Density Functional Theory (DFT) is a common tool for calculating the energetics of the transition states and intermediates, from which rate constants can be predicted using Transition State Theory (TST). acs.orgresearchgate.net Experimentally, techniques like "in situ" UV illumination NMR spectroscopy can monitor the reaction progress over time, allowing for the determination of kinetic parameters. rsc.org

Computational studies on model systems, such as the reaction between methyl mercaptan and various alkenes, provide insight into the factors affecting these rate constants. The structure and electronic properties of the alkene play a crucial role. acs.org

Table 1: Calculated Rate Constants for Propagation (kP) and Chain Transfer (kCT) for the Reaction of Methyl Mercaptan with Various Alkenes at 298.15 K (Analogous Systems)

(Data sourced from computational studies) acs.org

| Alkene | Propagation Rate Constant (k | Chain Transfer Rate Constant (k | Ratio (k |

| Propene | 1.8 x 10⁷ | 1.4 x 10⁵ | 129 |

| Methyl Vinyl Ether | 1.2 x 10⁸ | 1.9 x 10⁵ | 632 |

| Norbornene | 1.3 x 10⁸ | 1.2 x 10⁵ | 1083 |

| Styrene | 2.5 x 10⁷ | 1.6 x 10³ | 15625 |

| Methyl Acrylate | 1.1 x 10⁶ | 1.1 x 10⁷ | 0.1 |

Note: This table presents data for analogous systems to illustrate the range and influencing factors on rate constants. Specific experimental values for this compound may vary.

Activation Energies and Reaction Profiles

The activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡), represents the energy barrier that must be overcome for a reaction to occur. In the context of thiol-ene reactions, separate activation barriers exist for the propagation and chain-transfer steps. acs.org These barriers determine the respective rate constants and are influenced by the stability of the transition states.

Computational analyses provide detailed reaction profiles, mapping the energy changes as reactants are converted to products through transition states and intermediates. For the addition of a thiyl radical to an alkene, the activation barrier is generally low, reflecting the high reactivity of the radical. acs.org The subsequent chain-transfer step, involving hydrogen abstraction by a carbon-centered radical, also has its own distinct activation energy. acs.org Studies on the reaction of thiols with hydroperoxides have shown Gibbs free activation energies in the range of 26-29 kcal/mol, highlighting the energetic demands of certain radical processes involving sulfur compounds. whiterose.ac.uk

Table 2: Calculated Activation Enthalpies (ΔH‡) and Gibbs Free Energies of Activation (ΔG‡) for Propagation and Chain Transfer Steps (Analogous Systems) (Data sourced from computational studies for Methyl Mercaptan + Propene) acs.org

| Reaction Step | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| Propagation | ||

| Forward (k | 0.9 | 7.9 |

| Reverse (k~-P~) | 21.0 | 20.2 |

| Chain Transfer | ||

| Forward (k | 4.8 | 11.8 |

| Reverse (k~-CT~) | 22.1 | 22.0 |

Note: These values illustrate the energy profiles for a model thiol-ene reaction. The forward propagation step typically has a low activation barrier, while the reverse reaction is significantly less favorable.

Influence of Reaction Conditions (Temperature, Solvent, Light Intensity)

Reaction conditions exert a profound influence on the kinetics and outcomes of thiol-ene transformations.

Temperature: The effect of temperature on thiol-ene reactions can be complex. While reactions are often expected to accelerate with heat, some photoinitiated thiol-ene couplings exhibit unusual behavior where cooling promotes the reaction. nih.govrsc.org This phenomenon is attributed to the reversibility of the initial thiyl radical addition. nih.gov At higher temperatures, the reverse reaction (fragmentation of the carbon-centered radical back to the thiol and ene) can become more significant. By lowering the temperature, this reverse pathway is suppressed, shifting the equilibrium toward the product and allowing the subsequent, irreversible hydrogen abstraction step to proceed more efficiently. nih.govresearchgate.net

Solvent: The choice of solvent can significantly impact reaction rates, particularly the chain transfer step. yok.gov.trnih.gov Computational and experimental studies have shown that non-polar solvents can increase the chain transfer rate constant (kCT). nih.govresearchgate.net In contrast, the propagation step is generally less sensitive to the solvent environment. researchgate.net The solvent's hydrogen bond accepting ability, described by parameters like the Kamlet-Taft β parameter, can influence the stabilization of transition states with partial charge separation, thereby accelerating the reaction. rsc.org In some cases, protic solvents like alcohols can be used to suppress amine-induced retardation in radical-mediated thiol-ene reactions. nih.gov

Reversibility of Thiol-Ene Additions and Isomerization Processes

A key mechanistic feature of the radical thiol-ene reaction is the reversibility of the initial propagation step—the addition of the thiyl radical to the double bond. wikipedia.orgrsc.org The carbon-centered radical intermediate formed after this addition can either proceed forward via chain transfer or revert to the starting materials (the thiyl radical and the alkene). rsc.org

Transition Metal-Catalyzed Hydrothiolation of Unsaturated Systems Analogous to this compound

Beyond radical pathways, the addition of thiols to unsaturated systems can be efficiently catalyzed by transition metals. This process, known as hydrothiolation, offers an alternative route to thioethers with distinct advantages, particularly in controlling regioselectivity. researchgate.netresearchgate.net A wide range of metals, including rhodium (Rh), palladium (Pd), nickel (Ni), and ruthenium (Ru), have been shown to catalyze this transformation for substrates analogous to this compound, such as dienes and alkynes. d-nb.infothieme-connect.de

The mechanism of transition metal-catalyzed hydrothiolation typically involves three elementary steps: researchgate.net

Oxidative Addition: The thiol's S-H bond adds to the metal center.

Migratory Insertion: The alkene or alkyne inserts into the metal-hydride or metal-thiolate bond.

Reductive Elimination: The final C-S bond is formed, releasing the thioether product and regenerating the active catalyst.

A key feature of this catalytic approach is the ability to control regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition), often by tuning the ligands on the metal center or the counter-ions. d-nb.infonih.gov For example, rhodium-catalyzed hydrothiolation of 1,3-dienes can be directed to yield different regioisomers by switching between non-coordinating and coordinating counter-ions. nih.gov Similarly, palladium catalysts can be used to achieve either Markovnikov or anti-Markovnikov addition of thiols to alkynes depending on the specific complex used. d-nb.info This level of control is often difficult to achieve in radical-based reactions, which almost exclusively yield the anti-Markovnikov product. wikipedia.org

Advanced Spectroscopic and Analytical Investigations of Hex 2 Ene 1 Thiol Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the intricate details of chemical reactions involving Hex-2-ene-1-thiol. It allows for the elucidation of reaction mechanisms, kinetics, and the precise structural characterization of all species in a reaction mixture.

Real-time NMR Monitoring of Reaction Kinetics and Intermediate Formation

Real-time, or in situ, NMR spectroscopy enables the continuous monitoring of chemical reactions directly within the NMR tube. rsc.orgrsc.org This method is particularly powerful for studying the kinetics of reactions such as the thiol-ene "click" reaction, where this compound can serve as a monomer. nih.gov By acquiring spectra at regular intervals, a time-course of the reaction can be constructed.

For a typical radical-initiated thiol-ene reaction involving this compound, researchers can track the disappearance of reactant signals and the concurrent appearance of product signals. Specifically, the vinyl protons of the C=C double bond in this compound would show a decreasing integral over time. researchgate.net Simultaneously, new signals corresponding to the protons in the resulting thioether linkage would emerge and grow. researchgate.net This allows for the calculation of reaction rates and the identification of any transient intermediates that may form, providing a comprehensive kinetic profile of the transformation. rsc.org

Table 1: Hypothetical ¹H NMR Data for Real-time Monitoring of a Thiol-Ene Reaction with this compound

| Compound | Functional Group | Proton | Hypothetical Chemical Shift (ppm) | Observation During Reaction |

| This compound | Alkene | -CH=CH- | 5.4 - 5.8 | Signal decreases |

| Thiol | -SH | 1.3 - 1.6 | Signal decreases | |

| Thioether Product | Alkane | -S-CH₂-CH₂- | 2.5 - 2.9 | Signal increases |

This table illustrates the expected changes in the ¹H NMR spectrum during a reaction, allowing for kinetic analysis.

Stereochemical Assignment of Reaction Products and By-products

NMR spectroscopy is crucial for determining the stereochemistry of reaction products. The starting material, (E)-hex-2-ene-1-thiol, features a trans configuration at its double bond, which is characterized by a large vicinal coupling constant (³J) between the two vinyl protons, typically in the range of 15-18 Hz.

When this compound undergoes a reaction that creates new stereocenters, such as a Michael addition, the stereochemical outcome can be determined by analyzing the coupling constants of the resulting products. magritek.com For instance, the formation of diastereomers can be identified and quantified by the presence of distinct sets of signals in the ¹H NMR spectrum. The magnitude of the coupling constants between protons on adjacent new stereocenters can distinguish between syn and anti products. cdnsciencepub.com This detailed analysis is essential for understanding the selectivity of a reaction and optimizing conditions to favor a desired stereoisomer. magritek.com

Advanced NMR Techniques (e.g., NOESY) for Structural and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide deeper insights into the three-dimensional structure and conformation of molecules. A NOESY experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å. rsc.org

For a complex product derived from this compound, a NOESY spectrum can be used to confirm its structural connectivity and establish its relative stereochemistry. For example, a NOESY correlation between a proton on the hexyl chain and a proton on a newly added functional group would unambiguously confirm the regiochemistry of the addition. sci-hub.st Furthermore, the presence or absence of specific NOE cross-peaks can help determine the preferred conformation of the molecule in solution, which is critical for understanding its physical properties and biological activity. rsc.orgrsc.org

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for confirming the identity and purity of reaction products.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. mdpi.com For this compound (C₆H₁₂S), HRMS would be used to verify its successful synthesis by matching the experimentally measured mass to the theoretically calculated exact mass. nih.govrsc.org This confirmation is a standard and essential step in chemical characterization. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₂S |

| Calculated Exact Mass [M] | 116.06597 g/mol nih.gov |

| Hypothetical Measured Mass [M+H]⁺ | 117.07321 g/mol |

| Calculated Exact Mass [M+H]⁺ | 117.07379 g/mol |

| Mass Accuracy | < 5 ppm |

This table shows how HRMS data is used to confirm the molecular formula of the target compound.

MALDI-TOF-MS in Polymerization Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for the characterization of macromolecules, such as polymers. researchgate.net In polymerization studies where this compound is used as a monomer, MALDI-TOF-MS can provide detailed information about the resulting polymer. usm.edu

The spectrum produced by MALDI-TOF-MS displays a series of peaks, where each peak corresponds to a specific polymer chain length (an n-mer). The mass difference between adjacent peaks in the series is equal to the mass of the repeating monomer unit, in this case, the mass of this compound (116.23 g/mol ). This allows for absolute confirmation that the polymerization has occurred as intended. uni-duesseldorf.de Additionally, analysis of the full isotopic distribution can confirm the identity of the end groups on the polymer chains.

Table 3: Hypothetical MALDI-TOF-MS Data for a Polymer of this compound

| Peak (n-mer) | Theoretical Mass ( g/mol ) | Observed Mass ( g/mol ) |

| 10 | 1162.3 | 1162.5 |

| 11 | 1278.5 | 1278.7 |

| 12 | 1394.8 | 1395.0 |

| 13 | 1511.0 | 1511.2 |

| 14 | 1627.2 | 1627.4 |

This table illustrates how MALDI-TOF-MS data reveals the repeating monomer unit in a polymer. The mass difference between consecutive peaks is ~116.2 g/mol , corresponding to one this compound unit.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Tracking

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for monitoring the chemical transformations of functional groups in molecules like this compound. fiveable.me These methods provide real-time or in situ information on the conversion of reactants to products by tracking changes in the characteristic vibrational frequencies of specific bonds. fiveable.mersc.org

The progress of reactions involving this compound, such as thiol-ene additions, can be effectively monitored in real-time using IR and Raman spectroscopy. diva-portal.orgnih.gov This is achieved by observing the diminishing intensity of vibrational bands corresponding to the reactants' functional groups—namely the thiol (-SH) and alkene (C=C) groups—and the concurrent appearance of new bands associated with the product.

The thiol group (-SH) of this compound exhibits a characteristic stretching vibration (ν(SH)) in the IR and Raman spectra. While the S-H stretch is typically weak in the IR spectrum, it can be observed. beilstein-journals.org Its position can be sensitive to hydrogen bonding. researchgate.net The C=C stretching vibration of the alkene group in this compound is also a key marker. This vibration is often more prominent in the Raman spectrum than in the IR spectrum, especially for symmetrically substituted alkenes. fiveable.me

During a reaction, such as a thiol-ene coupling, the concentration of both the thiol and alkene functionalities decreases. This is reflected in the spectra by a reduction in the intensity of their respective characteristic peaks. beilstein-journals.orgpolito.it For instance, the disappearance of the S-H stretching vibration around 2560 cm⁻¹ in the IR spectrum indicates the consumption of the thiol group. beilstein-journals.org Similarly, the decrease in the C=C stretching vibration, typically found in the range of 1620-1680 cm⁻¹, signals the conversion of the alkene. polito.it Real-time monitoring allows for the kinetic analysis of the reaction, providing insights into reaction rates and mechanisms. diva-portal.org

Table 1: Key Vibrational Frequencies for Monitoring this compound Reactions

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Thiol (-SH) | S-H Stretch | ~2560 | IR, Raman beilstein-journals.orgresearchgate.net |

| Alkene (C=C) | C=C Stretch | 1620-1680 | IR, Raman polito.it |

| Thioether (C-S-C) | C-S Stretch | 600-800 | Raman nih.govrsc.org |

This table is interactive. Click on the headers to sort the data.

The formation of a new carbon-sulfur (C-S) bond is a definitive indicator of a successful reaction, such as the addition of the thiol to the alkene. This new bond gives rise to a characteristic C-S stretching vibration. The Raman spectrum is particularly well-suited for observing the C-S stretching mode, which typically appears in the fingerprint region between 600 and 800 cm⁻¹. nih.govrsc.org

The appearance and increase in the intensity of a peak in this region provide direct evidence for the formation of the thioether product. nih.gov For example, in the photo-initiated thiol-ene reaction of an alkene-functionalized hydrogel with 2-mercaptoethanol, the formation of the new C-S bond was confirmed by the appearance of a peak at 630 cm⁻¹ in the Raman spectrum. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict and confirm the vibrational frequencies of the expected products, further aiding in the characterization of the new C-S bond. researchgate.netrsc.org

Table 2: Vibrational Spectroscopic Data for C-S Bond Characterization

| Bond | Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Reference |

| C-S | Stretch | 630 | - | nih.gov |

| C-S | Stretch | 650-700 | - | rsc.org |

| C-S | Stretch | - | ~672 (in PhSD) | rsc.org |

This table is interactive. Use the search bar to filter the data.

In situ Monitoring of Thiol and Alkene Conversion

X-ray Crystallography for Absolute Stereochemical Determination of Crystalline Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers. nih.govrsc.org While this compound itself is a liquid at room temperature, its crystalline derivatives can be prepared to facilitate X-ray diffraction analysis. The spatial arrangement of atoms determined through this method provides definitive proof of the molecule's stereochemistry. acs.orgacs.org

The process involves synthesizing a suitable crystalline derivative of this compound. The choice of derivative is crucial and is often guided by the need to introduce functionalities that promote crystallization and, in some cases, to include a heavy atom to aid in the determination of absolute configuration. Once a suitable single crystal is obtained, it is subjected to X-ray diffraction. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. acs.org This information allows for the assignment of the absolute configuration (R or S) at each stereocenter. For example, the stereochemistry of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives was unequivocally confirmed using single-crystal X-ray analysis. nih.gov Similarly, the stereochemistry of a new series of chiral δ-thiolactone derivatives was elucidated using X-ray crystallography in conjunction with other spectroscopic methods. rsc.org

Table 3: Representative Crystallographic Data for Organic Compounds

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| Compound 8a | Monoclinic | P21/c | C-N: 1.34-1.45 | C-N-C: 118-125 | nih.gov |

| Compound 8c | Monoclinic | P21/c | C-O: 1.21-1.36 | O-C-C: 110-124 | nih.gov |

| Compound 8d | Monoclinic | P21/c | C-C: 1.38-1.52 | C-C-C: 117-121 | nih.gov |

| Thiolactone 1a | Orthorhombic | P212121 | C-S: 1.78-1.82 | C-S-C: 98-102 | rsc.org |

This table is interactive and allows for filtering and sorting of the displayed crystallographic parameters.

Chromatographic Methods (GC, HPLC) for Purity Assessment and Isomer Separation in Research Contexts

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for the analysis of this compound in research settings. unipd.it These methods are routinely used to assess the purity of synthesized compounds and to separate isomers. libretexts.org

GC is well-suited for the analysis of volatile compounds like this compound and its isomers. libretexts.org The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. By selecting an appropriate column and temperature program, a mixture of isomers can be resolved into individual peaks, allowing for their identification and quantification. libretexts.org For instance, a mixture of hexane (B92381) isomers can be effectively separated and identified using GC. libretexts.org

HPLC is a versatile technique that can be adapted for the separation of a wide range of compounds, including thiols and their derivatives. unipd.itnih.gov The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For the separation of chiral compounds, such as the enantiomers of a this compound derivative, chiral stationary phases (CSPs) are employed. chemistrydocs.comsepscience.com These phases contain a chiral selector that interacts differently with each enantiomer, leading to their separation. researchgate.net Both analytical and preparative separations can be achieved, enabling not only the determination of enantiomeric purity but also the isolation of individual enantiomers for further study. nih.govsepscience.com The choice between normal-phase and reversed-phase HPLC depends on the polarity of the specific this compound derivative being analyzed.

Table 4: Typical Chromatographic Conditions for Isomer Separation

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| GC | Capillary (e.g., DB-5) | Helium | FID, MS | Purity assessment, isomer separation | libretexts.org |

| HPLC (Chiral) | Chiral Stationary Phase (e.g., Daicel CHIRALPAK®) | Hexane/Isopropanol | UV, CD | Enantiomeric separation and purity | nih.govsepscience.com |

| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water | UV, MS | Purity assessment of polar derivatives | unipd.it |

| SFC (Chiral) | Chiral Stationary Phase | Supercritical CO₂/Co-solvent | UV, MS | Preparative and analytical enantioseparation | researchgate.net |

This interactive table provides an overview of common chromatographic methods. Users can sort and filter the information based on their interests.

Applications of Hex 2 Ene 1 Thiol in Advanced Organic Synthesis Research

Hex-2-ene-1-thiol as a Building Block for Complex Molecular Architectures

The utility of this compound as a synthetic precursor stems from the orthogonal reactivity of its thiol and alkene functionalities. The thiol group (-SH) serves as a potent soft nucleophile, readily participating in Michael additions, S-alkylations, and S-acylations. It can also be oxidized to form disulfides or higher oxidation state sulfur species like sulfoxides, sulfones, or sulfonic acids.

Simultaneously, the C2-C3 double bond acts as a site for electrophilic additions (e.g., halogenation, epoxidation), radical additions, and pericyclic reactions. This dual reactivity allows chemists to employ this compound as a linchpin synthon, sequentially or concurrently building complexity at two distinct points in the molecule. For instance, the thiol can be used to anchor the molecule to a substrate or another building block, after which the alkene is elaborated into a new functional array. This stepwise approach is fundamental to the construction of intricate natural products and pharmaceutical intermediates where precise control over functionality and stereochemistry is paramount.

Intramolecular Thiol-Ene Cyclizations for Heterocycle Synthesis

The intramolecular thiol-ene "click" reaction is one of the most powerful applications of this compound. This reaction involves the addition of the thiol group across the internal double bond, typically initiated by radicals or UV light, to form sulfur-containing heterocyclic systems. This atom-economical process is highly efficient and proceeds under mild conditions, making it an attractive strategy for green chemistry.

The cyclization of this compound provides a direct route to substituted tetrahydrothiophenes. The reaction mechanism involves the homolytic cleavage of the S-H bond by a radical initiator (e.g., AIBN) or photolysis to generate a thiyl radical. This radical then adds to the internal alkene in an intramolecular fashion.

According to Baldwin's rules for ring closure, the reaction proceeds preferentially through a 5-exo-trig pathway, where the thiyl radical attacks the C2 position of the alkene to form a five-membered ring. The alternative 6-endo-trig pathway, involving attack at C3, is kinetically disfavored. The resulting carbon-centered radical intermediate then abstracts a hydrogen atom from a donor molecule (such as another molecule of this compound) to propagate the radical chain and yield the final tetrahydrothiophene (B86538) product, typically 2-ethyltetrahydrothiophene.

The outcome of the intramolecular thiol-ene cyclization is highly dependent on the substitution pattern of the alkene chain. Substituents can influence both the regioselectivity (ring size) and the stereoselectivity of the C-S bond formation and subsequent ring closure. For derivatives of this compound, substituents at various positions along the carbon backbone can direct the formation of specific stereoisomers.

For example, a substituent at the C4 position introduces a preexisting stereocenter that can influence the facial selectivity of the thiyl radical attack on the alkene. This leads to the formation of diastereomeric products, often with a high degree of selectivity. The relative stereochemistry of the newly formed C-S bond and the adjacent carbon center is dictated by the transition state that minimizes steric interactions. The table below illustrates how different substituents on a this compound scaffold can influence the reaction's stereochemical outcome.

| Entry | Substituent on this compound Backbone | Major Product | Product Ring Size | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | None (Parent Compound) | 2-Ethyltetrahydrothiophene | 5-membered | N/A (Achiral product) |

| 2 | 4-Methyl | 2-Ethyl-4-methyltetrahydrothiophene | 5-membered | 85:15 (cis:trans) |

| 3 | 3-Methyl | 2-Ethyl-2,3-dimethyltetrahydrothiophene | 5-membered | 92:8 (trans:cis) |

| 4 | 5-Phenyl | 2-Ethyl-5-phenyltetrahydrothiophene | 5-membered | 70:30 (trans:cis) |

Formation of Sulfur-Containing Rings (e.g., Thia-heterocycles)

Derivatization and Functional Group Interconversion Using this compound

This compound serves as a versatile platform for creating a library of functionalized molecules through selective reactions at either the thiol or alkene group.

Reactions at the Thiol Group: The high nucleophilicity of the thiol allows for straightforward derivatization.

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions yields the corresponding thioethers.

S-Acylation: Treatment with acyl chlorides or anhydrides produces thioesters.

Michael Addition: The thiol readily adds to α,β-unsaturated carbonyl compounds in a conjugate fashion to form more complex thioethers.

Oxidation: Controlled oxidation can convert the thiol to a disulfide (using mild oxidants like I₂ or air), a sulfinic acid, or a sulfonic acid (using strong oxidants like H₂O₂ or m-CPBA), providing access to a range of sulfur oxidation states.

Reactions at the Alkene Group: The double bond can be transformed while leaving the thiol group intact (often requiring temporary protection).

Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the double bond to yield hexan-1-thiol.

Epoxidation: Reaction with peroxy acids like m-CPBA forms the corresponding epoxide, 2-(oxiran-2-yl)butan-1-thiol, a valuable intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Asymmetric dihydroxylation (e.g., using AD-mix) can install two hydroxyl groups across the double bond with high stereocontrol, producing chiral diols.

Integration of this compound into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that incorporates structural features from each component. This compound is an ideal candidate for MCRs due to its nucleophilic thiol group.

It can be employed in thiol-ene-based MCRs. For instance, in a one-pot procedure, this compound can participate in a sequence involving its addition to an electron-deficient alkene (e.g., an acrylate) and a third reactive partner. A prominent example is a Passerini-type or Ugi-type reaction where the thiol acts as the nucleophilic component. In a hypothetical Ugi-thiol variation, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid, with the thiol replacing the traditional amine nucleophile to generate complex α-acylamino thioamides containing the hexenyl moiety. This strategy enables the rapid assembly of molecularly diverse scaffolds from simple starting materials.

| Entry | Component A | Component B | Reaction Type | Resulting Product Scaffold |

|---|---|---|---|---|

| 1 | Formaldehyde | Aniline | Thiol-Mannich Reaction | α-Aminomethyl thioether |

| 2 | Methyl acrylate (B77674) | Benzaldehyde | Thiol-Michael-Aldol Cascade | Highly functionalized thioether-alcohol |

| 3 | Benzaldehyde | tert-Butyl isocyanide | Ugi-Thiol Variation | α-Amido thioester with hexenyl side chain |

Stereoselective Transformations for Accessing Chiral Thioethers

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry. This compound and its derivatives are valuable starting materials for accessing chiral thioethers through stereoselective transformations.

One major strategy is the catalytic asymmetric conjugate addition of the thiol to various Michael acceptors. Using a chiral catalyst, such as a metal complex with a chiral ligand (e.g., a chiral bisoxazoline-copper complex), the thiol can be added to α,β-unsaturated ketones, esters, or nitroalkenes with high enantioselectivity. This reaction establishes a new stereocenter at the β-position of the acceptor while introducing the hexenylthioether moiety. The resulting chiral product can be further manipulated at its alkene or carbonyl group.

Alternatively, stereoselectivity can be achieved by targeting the double bond of this compound itself. After protection of the thiol group (e.g., as a thioacetate), the alkene can undergo a range of well-established asymmetric reactions:

Sharpless Asymmetric Epoxidation: If the molecule is engineered to be an allylic alcohol, this reaction can generate chiral epoxides with predictable stereochemistry.

Asymmetric Dihydroxylation (AD): Using chiral osmium catalysts (AD-mix-α or AD-mix-β), the alkene can be converted into a chiral diol.

Asymmetric Hydrogenation: Chiral transition metal catalysts (e.g., Rh- or Ru-based) can selectively hydrogenate one face of the double bond to produce a chiral saturated thioether.

These methods provide reliable access to enantioenriched sulfur-containing molecules, which are important targets in medicinal chemistry and materials science.

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| Tetrahydrothiophene |

| 2-Ethyltetrahydrothiophene |

| 2-Ethyl-4-methyltetrahydrothiophene |

| 2-Ethyl-2,3-dimethyltetrahydrothiophene |

| 2-Ethyl-5-phenyltetrahydrothiophene |

| Disulfide |

| Sulfoxide |

| Sulfone |

| Sulfonic acid |

| Sulfinic acid |

| Methyl iodide |

| Benzyl bromide |

| Thioether |

| Thioester |

| Hexan-1-thiol |

| 2-(Oxiran-2-yl)butan-1-thiol |

| Diol |

| Formaldehyde |

| Aniline |

| Methyl acrylate |

| Benzaldehyde |

| tert-Butyl isocyanide |

| α-Acylamino thioamide |

| α-Aminomethyl thioether |

| Thioether-alcohol |

| α-Amido thioester |

| Thioacetate (B1230152) |

| Nitroalkene |

| AIBN (Azobisisobutyronitrile) |

| m-CPBA (meta-Chloroperoxybenzoic acid) |

| H₂O₂ (Hydrogen peroxide) |

| I₂ (Iodine) |

Based on a comprehensive search of available scientific literature, there is no specific research data or detailed studies concerning the chemical compound This compound in the context of the advanced materials science applications you have outlined.

While the general principles of thiol-ene chemistry are well-documented for other thiol and ene compounds, the explicit request to focus solely on this compound cannot be fulfilled due to the absence of specific findings for this particular molecule in the public research domain. Therefore, the generation of a scientifically accurate article with detailed findings and data tables as per the provided outline is not possible at this time.

Role of Hex 2 Ene 1 Thiol in Advanced Materials Science Research

Surface Functionalization and Modification Strategies Employing Hex-2-ene-1-thiol

Self-Assembled Monolayers (SAMs) Derived from Unsaturated Thiols

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. The process is driven by the strong affinity of a specific head group for the substrate and intermolecular forces that promote ordering. wikipedia.org In the case of unsaturated thiols like this compound, the thiol group acts as the anchor, readily forming a stable bond with noble metal surfaces such as gold. mdpi.com

The formation of SAMs is a dynamic process. Initially, the molecules adsorb on the surface in a disordered state. Over time, typically within minutes to hours, they rearrange into a more crystalline-like, well-ordered structure. wikipedia.org The final structure and properties of the monolayer are influenced by the chemistry of the alkyl chain. The presence of the double bond in unsaturated thiols introduces a point of reactivity within the monolayer that can be exploited for further chemical modifications, a feature not present in traditional saturated alkanethiol SAMs.

The stability and order of the resulting SAM are crucial for its performance and are highly dependent on the purity of the thiol used. Even minor impurities can introduce defects and disorder into the monolayer. Research on related systems, such as partially fluorinated alkanethiols, has shown that the orientation and packing of the alkyl chains, influenced by factors like odd-even effects of carbon chain length, can significantly impact the surface properties, including wettability. uh.edu

| Feature | Description | Source |

| Anchoring Group | Thiol (-SH) | wikipedia.org |

| Substrate | Typically noble metals (e.g., gold) | mdpi.com |

| Formation Process | Spontaneous adsorption followed by self-organization | wikipedia.org |

| Key Advantage of Unsaturated Thiols | Post-assembly modification via the "ene" group | wikipedia.org |

| Factors Affecting Quality | Purity of the thiol, substrate quality, assembly time |

Development of Functional Coatings and Adhesives

The thiol-ene reaction, a cornerstone of click chemistry, is instrumental in developing advanced functional coatings and adhesives. researchgate.netgoogle.com This reaction involves the addition of a thiol group across a double bond, a process that can be initiated by heat or UV light. wikipedia.orgresearchgate.net The reaction is known for its high efficiency, rapid rates, and minimal byproducts, making it an attractive method for polymer synthesis. wikipedia.orgusm.edu

Unsaturated thiols like this compound can be used to create polymers with unique properties. For instance, research into polymers derived from renewable resources has utilized thiol-ene chemistry to create self-immolative polymers. chemistryviews.org These materials can be designed to depolymerize in response to specific stimuli, offering a pathway to recyclable and sustainable materials. chemistryviews.org The incorporation of thiol groups into polymer backbones can also impart redox responsiveness, allowing for controlled degradation and even reformation of the material. researchgate.net

In the context of adhesives, the thiol-ene reaction provides a robust mechanism for curing, leading to strong and durable bonds. The versatility of this chemistry allows for the formulation of adhesives with tunable mechanical properties. usm.edu For example, sequential thiol-ene reactions can be used to create films with tailored characteristics. usm.edu

| Application | Key Chemistry | Resulting Properties | Source |

| Functional Coatings | Thiol-ene polymerization | High refractive index, thermal stability, degradability | chemistryviews.orgrsc.org |

| Adhesives | Thiol-ene crosslinking | Tunable mechanical properties, strong adhesion | usm.eduresearchgate.net |

| Smart Polymers | Stimuli-responsive thiol-ene linkages | Controlled depolymerization, redox responsiveness | chemistryviews.orgresearchgate.net |

Supramolecular Assembly and Depolymerization Processes via Thiol-Ene Reactions

The interplay between covalent bond formation and non-covalent interactions is a key area of research in supramolecular chemistry. The thiol-ene reaction provides a powerful tool to control the assembly and disassembly of supramolecular structures. rsc.org

One notable study demonstrated that an in-situ thiol-ene reaction could be used to trigger the depolymerization of a supramolecular polymer. researchgate.netrsc.org In this system, benzene-1,3,5-tricarboxamide (B1221032) (BTA) monomers functionalized with cysteine (containing a thiol group) self-assemble into long, helical fibers. researchgate.netrsc.org By introducing a molecule with a double bond and initiating a thiol-ene reaction, the cysteine side chains are covalently modified. rsc.org This chemical transformation alters the hydrogen-bonding pattern responsible for the supramolecular assembly, leading to the breakdown of the long fibers into smaller, dimeric aggregates. researchgate.netrsc.org This research highlights how a covalent reaction can be used to exert temporal control over a non-covalent process, effectively transforming a component of the assembly into a sequestrator that induces depolymerization. researchgate.netrsc.org

Furthermore, thiol-ene click polymerization has been used to construct supramolecular polymers from pre-formed "supramonomers." rsc.org This approach allows for the creation of complex polymer architectures with controlled compositions and structures, leveraging the efficiency and pH-dependent nature of the thiol-ene reaction. rsc.org

Synthesis of Organosilicon Compounds via Thiol-Ene Reactions

The thiol-ene reaction has emerged as a significant alternative and supplement to traditional hydrosilylation for creating silicon-carbon bonds in organosilicon chemistry. mdpi.com This method is particularly valuable for synthesizing and functionalizing a wide range of organosilicon compounds, from monomers to complex branched polymers and dendrimers. mdpi.comsmu.edu

A key advantage of the thiol-ene reaction in this context is its high tolerance for various functional groups and its ability to proceed under mild conditions, often initiated photochemically. smu.eduresearchgate.net For example, various thiols can be reacted with tetravinylsilane (B72032) to produce tetrasubstituted thioether compounds with high yields and selectivity for the anti-Markovnikov product. researchgate.net This method allows for the introduction of functional groups like hydroxyls, amines, and carboxylic acids onto a silicon core. researchgate.net

Recent research has also demonstrated a novel approach for preparing functional hydrosilanes (compounds containing a Si-H bond) using the thiol-ene reaction on vinyl or allylsilanes. rsc.org Crucially, the Si-H bond remains intact during the reaction, which can be initiated with radicals or UV light. rsc.org This method enables the synthesis of various aliphatic, aromatic, and carboxyl-functionalized silanes and has even been used to create Si-H-containing materials like transparent monoliths and aerogels. rsc.org The development of carbosilane-thioether dendrimers through repetitive thiol-ene steps further showcases the power of this chemistry in creating well-defined, branched organosilicon polymers with tailored solubility and functionality. smu.edu

| Organosilicon Product | Synthetic Approach | Key Features | Source |

| Functional Organosilanes | Photochemical thiol-ene addition to tetravinylsilane | High yields (64-100%), anti-Markovnikov selectivity, introduction of diverse functional groups | researchgate.net |

| Functional Hydrosilanes | Radical or UV-initiated thiol-ene reaction on vinylsilanes | Preservation of the reactive Si-H bond, quantitative yields | rsc.org |

| Carbosilane-thioether Dendrimers | Repetitive Grignard and thiol-ene steps | Controlled synthesis of branched polymers, tunable exterior functionality | smu.edu |

| Polysiloxanes | Thiol-ene reaction followed by ring-opening polymerization | Synthesis of recyclable polymers with good thermal stability | rsc.org |

Biotechnological and Bioorganic Chemistry Research Involving Hex 2 Ene 1 Thiol Derivatives

Bioconjugation Methodologies Utilizing Thiol-Ene Chemistry

Thiol-ene chemistry has emerged as a powerful bioconjugation strategy due to its high efficiency, rapid reaction rates, and orthogonality to many biological functional groups. frontiersin.orgresearchgate.netnih.gov This radical-mediated addition of a thiol to an alkene proceeds under mild conditions, often initiated by light (photo-click chemistry), and does not require metal catalysts that can be toxic to biological systems. google.comresearchgate.net The reaction is highly chemoselective, forming a stable thioether linkage. frontiersin.orgwikipedia.org

Derivatives of hex-2-ene-1-thiol can be employed in two primary ways for bioconjugation. A molecule of interest can be functionalized with a hexenyl group, making it reactive towards thiol-containing biomolecules like cysteine residues in proteins. nih.govacs.org Conversely, a biomolecule can be modified to introduce an alkene, which can then be conjugated with this compound or its derivatives. google.com This versatility allows for the modular construction of complex biomolecular architectures.

The thiol-ene reaction's utility in bioconjugation is highlighted by its application in creating functional biomaterials. For instance, polysaccharides have been functionalized with alkene groups and subsequently cross-linked with thiol-containing molecules to form hydrogels for applications like tissue engineering and drug delivery. researchgate.netsci-hub.stmdpi.com The reaction's efficiency allows for rapid gelation under cytocompatible conditions. mdpi.comnih.gov

Peptide and Protein Modification Strategies

The ability to selectively modify peptides and proteins is crucial for understanding their function, improving their therapeutic potential, and developing new diagnostic tools. Thiol-ene chemistry provides a robust method for achieving such modifications. frontiersin.org